2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride
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Overview
Description
2-Tert-butyl 4-methyl 2,8-diazaspiro[45]decane-2,4-dicarboxylate hydrochloride is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride typically involves multiple steps. The starting materials often include tert-butylamine and methylamine, which undergo a series of reactions to form the spirocyclic core. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing
Biological Activity
2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride (CAS Number: 2758004-03-2) is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant research findings, case studies, and data tables.
The molecular structure of the compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₇ClN₂O₄ |
Molecular Weight | 334.84 g/mol |
CAS Number | 2758004-03-2 |
Research indicates that compounds similar to 2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane derivatives may modulate cellular processes such as autophagy and neuroprotection. Autophagy is critical for cellular homeostasis, particularly in neurons, where it helps clear damaged organelles and proteins.
Autophagy Modulation
A study highlighted a small-molecule modulator that activates autophagy without affecting mTOR signaling pathways, which are often implicated in cellular growth and metabolism. This suggests that 2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane derivatives could enhance autophagic flux independently of mTOR pathways, indicating their potential as neuroprotective agents .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Neuroprotection : The compound has shown promise in protecting neurons from stress-induced damage by enhancing autophagic processes.
- Cytotoxicity Studies : Initial assessments indicate that the compound does not exhibit overt cytotoxic effects at effective concentrations, supporting its safety for potential therapeutic applications .
Case Studies
- Neurodegenerative Models : In animal models of neurodegeneration, treatment with related diazaspiro compounds resulted in improved cognitive function and reduced neuronal loss.
- Cell Viability Assays : Compounds were tested for cell viability across various concentrations, demonstrating a favorable safety profile with no significant cytotoxicity observed at therapeutic doses.
Summary of Biological Activities
Properties
Molecular Formula |
C15H27ClN2O4 |
---|---|
Molecular Weight |
334.84 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C15H26N2O4.ClH/c1-14(2,3)21-13(19)17-9-11(12(18)20-4)15(10-17)5-7-16-8-6-15;/h11,16H,5-10H2,1-4H3;1H |
InChI Key |
VTPPGXZRHMBMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCNCC2)C(=O)OC.Cl |
Origin of Product |
United States |
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